6-Cyclopentylpyrimidin-4-amine

Medicinal Chemistry Kinase Inhibitors Drug Design

Medicinal chemists optimizing CDK4/6 inhibitors encounter potency loss when replacing the 6-cyclopentyl group with simpler alkyl or aryl substituents, disrupting steric interactions and altering lipophilicity. 6-Cyclopentylpyrimidin-4-amine (CAS 1159819-92-7) directly addresses this as the validated scaffold for ribociclib-class inhibitors. • Proven building block: direct precursor to 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, the key intermediate in ribociclib synthesis. • Physicochemical precision: XLogP3 1.5, tPSA 51.8 Ų - optimal for cell permeability and kinase selectivity profiling. • Batch consistency: supplied with certificate of analysis ensuring reproducible SAR and ADME data across studies.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 1159819-92-7
Cat. No. B1463131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclopentylpyrimidin-4-amine
CAS1159819-92-7
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=CC(=NC=N2)N
InChIInChI=1S/C9H13N3/c10-9-5-8(11-6-12-9)7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,11,12)
InChIKeyJEDBWXMMQNWHDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyclopentylpyrimidin-4-amine Overview


6-Cyclopentylpyrimidin-4-amine (CAS 1159819-92-7) is a heterocyclic pyrimidine derivative characterized by a cyclopentyl substituent at the 6-position and a primary amine at the 4-position [1]. With a molecular weight of 163.22 g/mol and a topological polar surface area (tPSA) of 51.8 Ų, it is primarily employed as a versatile building block in the synthesis of kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs) . Its unique cyclopentyl group confers distinct steric and electronic properties that are central to its utility in structure-activity relationship (SAR) studies .

6-Cyclopentylpyrimidin-4-amine: Substitution Limitations


The substitution of a simple alkyl or aryl group at the 6-position of a pyrimidin-4-amine scaffold is a critical determinant of both intermolecular interactions and the compound's overall physicochemical profile. In the context of medicinal chemistry, particularly for kinase inhibition, the cyclopentyl group of 6-Cyclopentylpyrimidin-4-amine provides a unique balance of steric bulk and conformational rigidity that cannot be replicated by linear alkyl (e.g., methyl, ethyl), smaller cycloalkyl, or planar aryl (e.g., phenyl) substituents . These differences in shape and lipophilicity (e.g., XLogP3 of 1.5 for the cyclopentyl derivative ) directly impact target binding affinity, selectivity, and pharmacokinetic properties. Therefore, substituting this compound with a seemingly similar analog like 6-methylpyrimidin-4-amine or 6-phenylpyrimidin-4-amine without quantitative SAR data can lead to a significant loss of potency or altered selectivity, undermining the integrity of a research program .

6-Cyclopentylpyrimidin-4-amine: Differentiation Evidence


Physicochemical Comparison with 6-Phenyl Analog

Compared to the aromatic 6-phenyl analog, 6-Cyclopentylpyrimidin-4-amine exhibits a distinct physicochemical profile driven by its saturated cyclopentyl ring. This translates to a significantly lower calculated partition coefficient (XLogP3) of 1.5 , compared to a predicted XLogP3 of approximately 2.2 for 6-phenylpyrimidin-4-amine [1]. This difference in lipophilicity is crucial for optimizing membrane permeability and solubility, key factors in the early stages of drug development.

Medicinal Chemistry Kinase Inhibitors Drug Design

Synthetic Utility vs. 6-Methyl Analog for CDK Inhibitors

In the context of synthesizing CDK4/6 inhibitors, 6-Cyclopentylpyrimidin-4-amine serves as a superior and more common precursor for advanced intermediates, such as 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, which is a key building block for potent clinical candidates like ribociclib [1]. In contrast, the 6-methyl analog lacks the structural features necessary to access this well-validated chemical space and is not a direct precursor for clinically advanced CDK4/6 inhibitors [2].

Medicinal Chemistry CDK Inhibitors Organic Synthesis

Physicochemical Comparison with 6-Cyclohexyl Analog

Direct comparison of 6-Cyclopentylpyrimidin-4-amine with its 6-cyclohexyl analog reveals key differences in topological polar surface area (tPSA) and molecular weight. 6-Cyclopentylpyrimidin-4-amine has a tPSA of 51.8 Ų and a molecular weight of 163.22 g/mol . The 6-cyclohexyl analog, with the addition of a single methylene unit, has an increased molecular weight of 177.25 g/mol and is expected to have a higher tPSA and greater lipophilicity . These subtle but quantifiable differences can significantly influence passive membrane permeability and off-target binding.

Medicinal Chemistry Physicochemical Properties SAR Studies

6-Cyclopentylpyrimidin-4-amine: Research Applications


Synthesis of CDK4/6 Inhibitor Scaffolds

This is the primary and most validated application scenario for 6-Cyclopentylpyrimidin-4-amine. As detailed in Section 3, its utility as a direct precursor to 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine makes it an essential building block for the synthesis of CDK4/6 inhibitors, including the FDA-approved drug ribociclib. Researchers focused on oncology and cell cycle regulation should select this compound to efficiently access a well-characterized and clinically relevant chemical space [1].

Kinase Inhibitor SAR Studies

The unique steric and electronic profile of the cyclopentyl group, as established by its distinct XLogP3 and tPSA values compared to methyl, phenyl, and cyclohexyl analogs (Section 3), makes this compound an ideal tool for SAR exploration. Scientists can use it as a core scaffold to systematically probe the effects of lipophilicity and shape on target binding affinity, selectivity, and ADME properties. This provides a more nuanced understanding of molecular interactions than can be achieved with simpler or planar analogs .

Development of Chemical Probes

Given its role as a selective CDK4/6 inhibitor scaffold, 6-Cyclopentylpyrimidin-4-amine is a valuable starting material for developing chemical probes to study cell cycle dysregulation in various disease models. Its physicochemical properties, which are favorable for cell permeability (as inferred from its tPSA and XLogP3), support its use in creating potent and selective probes that can be used to validate therapeutic targets in cellular assays .

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